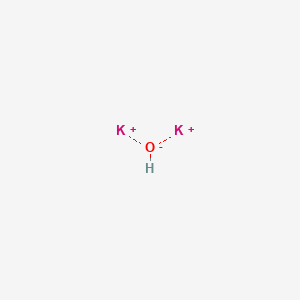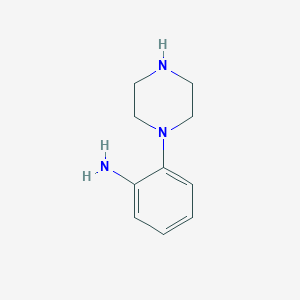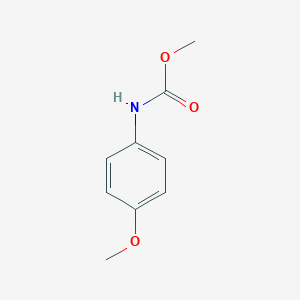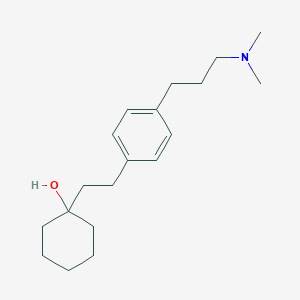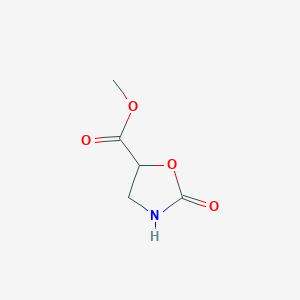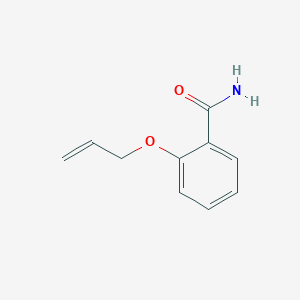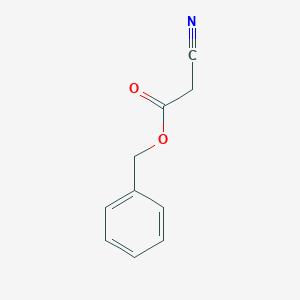
Benzyl cyanoacetate
Vue d'ensemble
Description
Benzyl cyanoacetate is a colorless to pale orange compound that can exist in various forms such as crystals, powder, crystalline powder, fused solid, or clear liquid . It is used for research and development purposes . The molecular formula of Benzyl cyanoacetate is C10H9NO2 .
Synthesis Analysis
The synthesis of cyanoacetamides, a class to which Benzyl cyanoacetate belongs, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular weight of Benzyl cyanoacetate is 175.18 g/mol . The InChI string isInChI=1S/C10H9NO2/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-5H,6,8H2 . The Canonical SMILES string is C1=CC=C(C=C1)COC(=O)CC#N . Chemical Reactions Analysis
Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
Benzyl cyanoacetate has a melting point of 29-31°C . Its boiling point is 115-125 °C at 0.4 hPa . The density of Benzyl cyanoacetate is 1.144 g/mL at 25 °C .Applications De Recherche Scientifique
Synthesis of Triazoles and Pyrazoles : Cyanoacetamides, prepared by reacting ethyl cyanoacetate with benzylamine, can be used to synthesize 2-substituted 1,2,3-triazoles and 4-amino-5-cyanopyrazole derivatives. The yields of products formed via conventional heating are compared with those of microwave and ultrasound irradiation (Al‐Zaydi, 2009).
Retro-Claisen Benzylation : A new strategy for the benzylation of nitriles directly from benzyl alcohols has been developed. In this process, benzyl alcohols undergo retro-Claisen activation with cyanoacetic esters to generate an active electrophile and a carbanionic nucleophile, resulting in the formation of phenyl propionitriles (Maji, Ramakumar, & Tunge, 2014).
Decarboxylative Benzylation and Arylation of Nitriles : Decarboxylative benzylation of nitriles can be achieved via coupling of metallated nitriles with Pd-π-benzyl complexes generated in situ from cyanoacetic benzyl esters. This process can lead to either decarboxylative arylation or benzylation depending on the reaction conditions (Recio, Heinzman, & Tunge, 2012).
Bifunctional Catalysts for Cascade Reactions : Polyoxometalate-intercalated layered double hydroxides (POM–LDHs) can be used as efficient bifunctional catalysts for cascade reactions involving oxidation of benzyl alcohol to benzaldehyde followed by Knoevenagel condensation with ethyl cyanoacetate to produce benzylidene ethyl cyanoacetate (Liu et al., 2016).
Synthesis of 2-Amino-thiophene-3-Carboxylic Derivatives : Cyanoacetates (cyanoacetamides) react with ketones and sulfur under microwave irradiation and solvent-free conditions to give 2-amino-thiophene-3-carboxylic derivatives, with tetrahydro-benzo[b]thiophene-3-carboxylic acid N-aryl amides synthesized in high yields (Huang et al., 2005).
Dye-Sensitized Solar Cells : The incorporation of a cyanomethyl benzoic acid electron acceptor into donor-π-acceptor sensitizers for dye-sensitized solar cells is shown to lead to devices with improved conversion efficiency compared with more widely used cyanoacetic acid acceptor (Xiang et al., 2013).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Benzyl cyanoacetate is primarily used as a reactant in the synthesis of various biologically active compounds . It is a versatile compound that interacts with a variety of targets, including amines , to form heterocyclic compounds. The carbonyl and cyano functions of benzyl cyanoacetate are suitably situated to enable reactions with common bidentate reagents .
Mode of Action
Benzyl cyanoacetate interacts with its targets through a process known as cyanoacetylation . This process involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
The cyanoacetylation process involving benzyl cyanoacetate affects several biochemical pathways. It leads to the formation of a variety of heterocyclic compounds . These compounds are considered one of the most important precursors for heterocyclic synthesis . The diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists .
Pharmacokinetics
It’s known that the compound has a molecular weight of 17518 and a density of 1.144 g/mL at 25 °C , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of benzyl cyanoacetate’s action is the formation of various biologically active heterocyclic compounds . These compounds have been reported to exhibit diverse biological activities, highlighting their potential in evolving better chemotherapeutic agents .
Action Environment
The action of benzyl cyanoacetate can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and solvent, can significantly affect the outcome of the cyanoacetylation process . Furthermore, the compound’s stability and efficacy may be affected by storage conditions .
Propriétés
IUPAC Name |
benzyl 2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-5H,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUIWQWWDLZNMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340021 | |
| Record name | Benzyl cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl cyanoacetate | |
CAS RN |
14447-18-8 | |
| Record name | Phenylmethyl 2-cyanoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14447-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl 2-cyanoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is benzyl cyanoacetate a useful reagent in organic synthesis?
A1: Benzyl cyanoacetate is a versatile reagent due to its multiple reactive sites. It contains an active methylene group flanked by a cyano group and a benzyloxycarbonyl group. This structure allows it to participate in various reactions, including alkylations, condensations, and cycloadditions.
Q2: What is the role of benzyl cyanoacetate in the synthesis of chiral acyclic quaternary carbon centers?
A2: [] demonstrates the use of benzyl cyanoacetate in a palladium-catalyzed decarboxylative allylic alkylation reaction. In this reaction, benzyl cyanoacetate reacts with methylene cyclic carbamates in the presence of a chiral palladium catalyst. The reaction proceeds through a decarboxylation step, generating a nucleophilic species that attacks the electrophilic allylic carbamate. The chiral catalyst controls the stereochemistry of the newly formed quaternary carbon center, resulting in enantioenriched products. This methodology offers a valuable approach to constructing complex chiral molecules containing acyclic quaternary carbon stereocenters, which are challenging to synthesize by other means.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


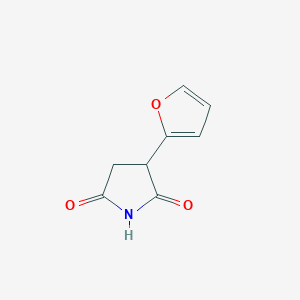
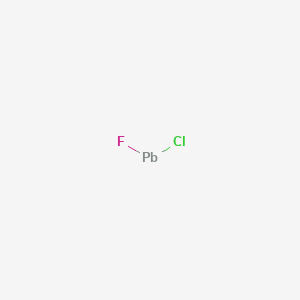
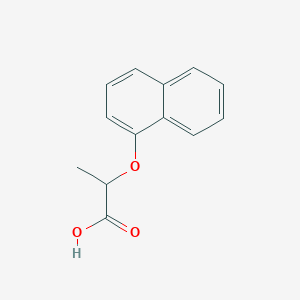

![2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B82974.png)
